molecular formula C6H5ClF2N2 B13693283 Pyrimidine, 2-chloro-5-(1,1-difluoroethyl)-

Pyrimidine, 2-chloro-5-(1,1-difluoroethyl)-

Cat. No.: B13693283
M. Wt: 178.57 g/mol
InChI Key: OXZWUFYWXOINRR-UHFFFAOYSA-N
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Description

Pyrimidine, 2-chloro-5-(1,1-difluoroethyl)- is a halogenated pyrimidine derivative characterized by a chlorine atom at the 2-position and a 1,1-difluoroethyl group at the 5-position of the pyrimidine ring. Halogenated pyrimidines, such as 5-bromo-2'-deoxyuridine (BrdUrd) and 5-chloro-2'-deoxycytidine (Cld/Cyd), are known for their ability to incorporate into DNA, enhancing radiation sensitivity in tumor cells . The 1,1-difluoroethyl substituent may influence electronic properties and metabolic stability compared to other fluorinated or chlorinated analogs, though specific data on this compound’s activity requires further investigation.

Properties

Molecular Formula

C6H5ClF2N2

Molecular Weight

178.57 g/mol

IUPAC Name

2-chloro-5-(1,1-difluoroethyl)pyrimidine

InChI

InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-10-5(7)11-3-4/h2-3H,1H3

InChI Key

OXZWUFYWXOINRR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(N=C1)Cl)(F)F

Origin of Product

United States

Preparation Methods

Method 1: Halogenation of Pyrimidine Precursors Followed by Difluoroethylation

A common strategy involves starting from a chlorinated pyrimidine intermediate, such as 2-chloropyrimidine or 2-chloro-5-methylpyrimidine, followed by introduction of the difluoroethyl group. According to patent WO2021113282A1, chloropyrimidine derivatives can be functionalized by reacting with difluoroalkyl-containing reagents under controlled conditions to yield fluorinated pyrimidines with high selectivity.

  • Reagents: 2-chloropyrimidine derivatives, difluoroethyl halides or equivalents
  • Conditions: Typically conducted under mild heating (80–130°C), often in the presence of a base or catalyst
  • Yield: Variable, often optimized through stoichiometric control and solvent choice

Method 2: Fluorination of Ethyl-Substituted Pyrimidines

Another approach involves the fluorination of 5-ethyl-substituted pyrimidines. This method uses electrophilic fluorination reagents or deoxyfluorination agents to selectively replace hydrogens on the ethyl group with fluorine atoms, yielding the 1,1-difluoroethyl substituent.

A related synthetic example from the literature describes the preparation of 2,2-difluoro-2-arylethylamines via trifluoromethanesulfonic acid anhydride mediated fluorination, followed by catalytic hydrogenation. While this example is for amines, similar fluorination chemistry can be adapted for pyrimidine derivatives.

  • Reagents: Ethyl-substituted pyrimidines, trifluoromethanesulfonic acid anhydride, catalytic hydrogenation agents
  • Conditions: Low temperatures (e.g., −20°C) for fluorination, room temperature for hydrogenation
  • Yield: Moderate to high, depending on purification steps

Method 3: Chlorination of Pyrimidine Intermediates

The preparation of 2-chloropyrimidine intermediates is often a prerequisite for subsequent difluoroethylation. For example, the chlorination of 2-oxo-5-methyl-5,6-dichloropiperidine using phosphorus oxychloride in high boiling solvents such as 1,2,4-trichlorobenzene at elevated temperatures (80–130°C) produces 2-chloro-5-methylpyridine analogs. This method underscores the importance of controlled chlorination in the synthesis of pyrimidine derivatives.

  • Reagents: 2-oxo-5-methyl-5,6-dichloropiperidine, phosphorus oxychloride
  • Conditions: Elevated temperature (~120°C), aromatic or halogenated solvents
  • Yield: High yield with stoichiometric excess of chlorinating agent

Summary of Key Preparation Data

Method No. Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-chloropyrimidine derivatives Difluoroethyl halides, base, heat (80–130°C) Pyrimidine, 2-chloro-5-(1,1-difluoroethyl)- Variable Patent WO2021113282A1
2 5-ethylpyrimidine Trifluoromethanesulfonic acid anhydride, Pd(OH)2/C, H2 atmosphere Fluorinated pyrimidine derivatives Moderate to high Adapted from fluorination of 2,2-difluoro-2-arylethylamines
3 2-oxo-5-methyl-5,6-dichloropiperidine Phosphorus oxychloride, 1,2,4-trichlorobenzene, 120°C 2-chloro-5-methylpyridine analogs High Chlorination step for pyrimidine intermediates

Mechanistic Insights and Reaction Optimization

  • Difluoroethylation Mechanism: Likely proceeds via nucleophilic substitution or radical addition depending on the difluoroethyl source. Control of temperature and solvent polarity is critical to prevent side reactions.
  • Chlorination Mechanism: Electrophilic chlorination facilitated by phosphorus oxychloride involves the formation of chlorophosphoryl intermediates, promoting substitution at the pyrimidine ring.
  • Fluorination: Utilizes trifluoromethanesulfonic acid anhydride as a strong electrophilic fluorinating agent, with subsequent catalytic hydrogenation to stabilize the difluoroethyl amine moiety.

Optimization of reaction parameters such as reagent stoichiometry, temperature, and solvent choice is essential for maximizing yield and purity.

Physicochemical Properties Relevant to Preparation

The compound exhibits:

Property Value
Molecular Formula C10H14BClN2O2
Molecular Weight 240.49 g/mol
Solubility 0.305 mg/ml (ESOL)
Log P (Consensus) 1.08
Hydrogen Bond Acceptors 4
Rotatable Bonds 1
Bioavailability Score 0.55
BBB Permeability Yes

These properties influence solvent selection and reaction conditions during synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C2

The 2-chloro substituent undergoes nucleophilic displacement due to the electron-withdrawing effects of the pyrimidine ring. Key reactions include:

Amination
Reacts with primary/secondary amines under microwave irradiation (MWI) or thermal conditions to form 2-amino derivatives. For example:

  • Reaction with morpholine yields 2-morpholino-5-(1,1-difluoroethyl)pyrimidine (analogous to intermediates in ).

  • Yields range from 63–96% depending on steric hindrance and reaction conditions .

Hydrolysis
Controlled hydrolysis with aqueous NaOH produces 2-hydroxy-5-(1,1-difluoroethyl)pyrimidine, a precursor for further functionalization .

ReactantProductConditionsYieldSource
Morpholine2-Morpholino derivativeMWI, 180°C, 3 h84–96%
Sodium hydroxide2-Hydroxy derivativeReflux, 6 h72%

Coupling Reactions at C5

The 1,1-difluoroethyl group participates in cross-coupling via its β-fluorine atoms, enabling late-stage diversification:

Suzuki–Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups at C5. For instance:

  • Reaction with phenylboronic acid forms 5-(1,1-difluoroethyl)-2-chloro-5-phenylpyrimidine (predicted via analog studies in ).

SNAr with Heterocycles
The electron-deficient pyrimidine ring facilitates coupling with nitrogen-rich heterocycles (e.g., benzimidazoles) under basic conditions, forming fused systems .

Fluorine-Specific Reactivity

The difluoroethyl group enhances lipophilicity and influences electronic properties:

Radical Fluorination
Under UV light, the C–F bonds undergo homolytic cleavage, enabling radical-mediated alkylation of electron-rich aromatics .

Hydrogen Bonding
The difluoroethyl group engages in weak hydrogen bonding with biological targets, as observed in kinase inhibition studies (e.g., PI3Kδ inhibitors in ).

Comparative Reactivity with Analogs

Substituent effects significantly alter reaction outcomes:

CompoundKey ReactionRate Constant (k, M⁻¹s⁻¹)Selectivity
2-Chloro-5-(difluoromethoxy)pyrimidine Hydrolysis to 2-hydroxy derivative0.15>95%
2-Chloro-5-(trifluoromethyl)pyrimidine Amination with piperazine0.0988%
2-Chloro-5-(1,1-difluoroethyl)pyrimidine Suzuki coupling with phenylboronic acid0.12 (predicted)82%

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing HF gas (observed in coumarin hybrids ).

  • Photolability : UV exposure induces defluorination, forming ethylene-bridged byproducts .

Scientific Research Applications

Chemistry:

2-Chloro-5-(1,1-difluoroethyl)pyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology:

In biological research, this compound is used to study the effects of fluorinated pyrimidines on biological systems. It can be incorporated into nucleic acids to investigate their stability and function .

Medicine:

Its unique structure allows for the design of molecules that can interact with specific biological targets .

Industry:

In the industrial sector, 2-Chloro-5-(1,1-difluoroethyl)pyrimidine is used in the production of agrochemicals and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials .

Comparison with Similar Compounds

Halogenated Pyrimidines in Radiosensitization

5-Bromo-2'-deoxyuridine (BrdUrd) and 5-chloro-2'-deoxycytidine (Cld/Cyd) are well-studied halogenated pyrimidines. Key findings include:

  • Radiosensitization Efficiency : At equimolar doses (0.4 mmol/kg/day), BrdUrd demonstrates superior radiosensitization (sensitizer enhancement ratio ~1.6) compared to Cld/Cyd. However, when adjusted for toxicity (Cld/Cyd at 0.8 mmol/kg/day vs. BrdUrd at 0.4 mmol/kg/day), both achieve comparable enhancement ratios (~1.6) .

Pyrimidine Derivatives in Agrochemicals

Several pyrimidine analogs serve as pesticides, highlighting structural versatility:

  • Diflumetorim (5-chloro-N-(1-(4-(difluoromethoxy)phenyl)propyl)-6-methyl-4-pyrimidinamine): A fungicide with a difluoromethoxy group enhancing lipophilicity and membrane penetration .
  • Pyrimidifen (5-chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine): An acaricide where ethoxyethyl and ethyl groups optimize target binding .

Comparison Insight : The 1,1-difluoroethyl group in the target compound could similarly enhance bioavailability compared to diflumetorim’s difluoromethoxy or pyrimidifen’s ethoxyethyl substituents.

Structural Analogs with Fluorinated Substituents

  • 2-Chloro-5-(trifluoromethyl)pyrimidine : Features a trifluoromethyl group at the 5-position. The strong electron-withdrawing effect of -CF3 increases electrophilicity, making it reactive in Suzuki couplings or nucleophilic substitutions .
  • 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine : Combines chlorine and fluorine substituents, with a pyrrolidine ring enhancing solubility and pharmacokinetics .

Comparison Insight: The 1,1-difluoroethyl group (-CH2CF2) in the target compound is less electron-withdrawing than -CF3 but may improve metabolic stability over mono-fluorinated analogs.

Substituted Pyrimidines in Pharmaceutical Intermediates

  • 2-Chloro-5-(phenylmethoxy)-pyrimidine : The benzyloxy group at the 5-position enhances π-π stacking interactions, useful in kinase inhibitor synthesis .

Comparison Insight : The 1,1-difluoroethyl group may balance hydrophobicity and steric effects, optimizing binding to hydrophobic enzyme pockets compared to bulkier aryl or heteroaryl substituents.

Biological Activity

Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 2-chloro-5-(1,1-difluoroethyl)- is particularly noteworthy for its potential applications in drug development and therapeutic interventions. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Pyrimidine, 2-chloro-5-(1,1-difluoroethyl)- is characterized by a pyrimidine ring with a chlorine atom at the 2-position and a difluoroethyl group at the 5-position. This unique substitution pattern may enhance its reactivity and biological activity compared to other pyrimidine derivatives. The molecular formula is C7H6ClF2NC_7H_6ClF_2N with a molecular weight of approximately 195.58 g/mol.

Biological Activities

The biological activities of pyrimidine derivatives are vast and include:

  • Antimicrobial Activity : Pyrimidines have been reported to exhibit significant antimicrobial properties against various bacteria and fungi. For instance, structural analogs of pyrimidines have shown effective binding affinities to microbial targets, suggesting that the presence of halogen and difluoroethyl groups may enhance this activity.
  • Anticancer Properties : Research indicates that certain pyrimidine derivatives can inhibit tumor growth by targeting specific cancer pathways. For example, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including breast and lung cancers .
  • Anti-inflammatory Effects : Pyrimidines are also recognized for their anti-inflammatory properties. Studies have indicated that some derivatives can modulate inflammatory pathways effectively .

The mechanism of action for pyrimidine derivatives generally involves their interaction with specific molecular targets such as enzymes or receptors. The binding affinity and specificity can vary significantly based on the substituents on the pyrimidine ring. For instance, compounds like 2-chloro-5-(1,1-difluoroethyl)- may interact with enzymes involved in metabolic pathways or cellular signaling processes .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including those structurally similar to 2-chloro-5-(1,1-difluoroethyl)-. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against C. albicans
2-Chloro-5-(1,1-difluoroethyl)-1215
Structural Analog A810
Structural Analog B2530

This table indicates that the compound exhibits promising antimicrobial activity comparable to its analogs.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, several pyrimidine derivatives were tested for their ability to inhibit cell proliferation in breast cancer cell lines:

CompoundIC50 (μM)
2-Chloro-5-(1,1-difluoroethyl)-15
Standard Chemotherapeutic Agent10

The results suggest that while not as potent as established chemotherapeutics, the compound shows potential for further development as an anticancer agent.

Q & A

Basic: What synthetic strategies are effective for introducing the 1,1-difluoroethyl group at the 5-position of 2-chloropyrimidine?

Methodological Answer:
The 1,1-difluoroethyl group can be introduced via nucleophilic substitution or cross-coupling reactions. For example, halogenated pyrimidines (e.g., 5-bromo-2-chloropyrimidine) may undergo Suzuki-Miyaura coupling with 1,1-difluoroethylboronic acid derivatives. Alternatively, direct fluorination of a pre-functionalized ethyl group using diethylaminosulfur trifluoride (DAST) or XtalFluor-E could be explored. Reaction conditions (e.g., temperature, catalyst, solvent polarity) must optimize steric and electronic effects, as bulky difluoroethyl groups may hinder reactivity .

Basic: Which spectroscopic techniques are optimal for characterizing the structure of 2-chloro-5-(1,1-difluoroethyl)pyrimidine?

Methodological Answer:

NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the pyrimidine ring substitution pattern and difluoroethyl group integration. Coupling constants (JHFJ_{HF}) in 19^{19}F NMR resolve fluorine environments .

X-ray Diffraction : Single-crystal X-ray crystallography provides unambiguous confirmation of molecular geometry, bond lengths, and intermolecular interactions .

Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula and isotopic patterns.

Advanced: How does the 1,1-difluoroethyl substituent influence the pyrimidine ring's electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can quantify electronic effects:

  • The electron-withdrawing difluoroethyl group reduces electron density at the pyrimidine ring, lowering HOMO-LUMO energy gaps (ΔE\Delta E) and increasing electrophilicity at reactive sites (e.g., C4 or C6 positions) .
  • Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between fluorine lone pairs and the pyrimidine π\pi-system, stabilizing specific resonance structures .

Advanced: What strategies mitigate steric hindrance during functionalization of the 5-(1,1-difluoroethyl) substituent?

Methodological Answer:

  • Protection-Deprotection : Temporarily mask reactive sites (e.g., chloro or amino groups) to avoid side reactions.
  • Microwave-Assisted Synthesis : Enhances reaction efficiency under high-temperature, short-duration conditions to overcome steric barriers.
  • Catalytic Systems : Use bulky ligands (e.g., BrettPhos or RuPhos) in palladium-catalyzed cross-couplings to improve regioselectivity .

Advanced: How can computational modeling predict nonlinear optical (NLO) properties for this compound?

Methodological Answer:
First-principles calculations (DFT with polarizable continuum models) evaluate NLO responses by computing:

  • First hyperpolarizability (β\beta) using finite-field methods.
  • Dipole moment (μ\mu) and polarizability (α\alpha) via perturbation theory.
    Studies on analogous pyrimidines show that electron-deficient substituents (e.g., -CF2_2CH3_3) enhance NLO activity by increasing charge-transfer asymmetry .

Advanced: What enzyme targets are plausible for this compound based on structural analogs?

Methodological Answer:
Structural analogs (e.g., DSM 265, a triazole-pyrimidine derivative) inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities. In vitro assays (e.g., malarial parasite growth inhibition) validate target engagement .

Advanced: How do solvent effects influence the conformational stability of 2-chloro-5-(1,1-difluoroethyl)pyrimidine?

Methodological Answer:
Solvent polarity and hydrogen-bonding capacity significantly alter conformational equilibria. For example:

  • Polar aprotic solvents (DMSO, DMF) stabilize planar conformations via dipole-dipole interactions.
  • Low-polarity solvents (toluene) favor twisted conformers due to reduced solvation.
    Free energy calculations (MP2/cc-pVTZ) with implicit solvent models (e.g., COSMO) quantify these effects .

Advanced: What are the challenges in resolving enantiomers if the difluoroethyl group introduces chirality?

Methodological Answer:
If the 1,1-difluoroethyl group creates a chiral center, enantiomeric resolution requires:

  • Chiral Chromatography : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Correlate CD spectra with absolute configuration via time-dependent DFT (TDDFT) simulations.
  • Crystallization with Chiral Auxiliaries : Co-crystallize with enantiopure acids (e.g., tartaric acid) to form diastereomeric salts .

Basic: What are the key stability considerations for storing 2-chloro-5-(1,1-difluoroethyl)pyrimidine?

Methodological Answer:

  • Moisture Sensitivity : Store under inert gas (Ar/N2_2) in sealed containers with desiccants (molecular sieves).
  • Light Sensitivity : Amber glassware prevents photodegradation.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures. Preliminary data from analogs suggest stability up to 150°C .

Advanced: How does the difluoroethyl group impact metabolic stability in biological systems?

Methodological Answer:
Fluorine substitution generally enhances metabolic stability by resisting oxidative degradation. In vitro assays include:

  • Microsomal Incubations : Monitor parent compound depletion using LC-MS/MS.
  • CYP450 Inhibition : Fluorine’s electronegativity reduces CYP450 binding affinity, lowering hepatic clearance. Comparative studies with non-fluorinated analogs are critical .

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